N-(2-methoxy-5-methylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Description

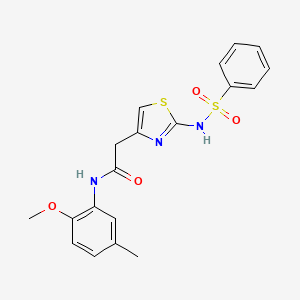

N-(2-Methoxy-5-methylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a phenylsulfonamido group at position 2 of the thiazole ring and an N-(2-methoxy-5-methylphenyl)acetamide substituent at position 4 (Figure 1). The compound’s structure integrates sulfonamide and acetamide pharmacophores, which are common in bioactive molecules targeting enzymes or receptors requiring hydrogen-bonding interactions. Its synthesis likely involves sequential reactions, such as N-acylation of a thiazole intermediate with a substituted phenyl chloroacetate, followed by sulfonamide coupling (as inferred from analogous syntheses in the literature) .

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-13-8-9-17(26-2)16(10-13)21-18(23)11-14-12-27-19(20-14)22-28(24,25)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLKAASZHGYGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O4S2, with a molecular weight of 417.5 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in drug development.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Inhibition of Glycolysis : The compound has been shown to inhibit phosphofructokinase-2 (PFKFB3), an enzyme critical in the glycolytic pathway. This inhibition can lead to reduced tumor cell proliferation under hypoxic conditions, making it a candidate for cancer therapy .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by modulating various signaling pathways involved in inflammation. The sulfonamide group is often associated with such activities.

- Neuroprotective Properties : Compounds with similar structures have exhibited neuroprotective effects in cellular models, suggesting that this compound may also offer protective benefits against neurodegenerative conditions .

Biological Activity Data

A summary of relevant biological activity data is presented in the following table:

Case Study 1: Tumor Growth Inhibition

In a study involving various cancer cell lines, this compound was tested for its ability to inhibit tumor growth. Results indicated a dose-dependent reduction in cell viability, particularly in hypoxic environments, which is commonly encountered in solid tumors.

Case Study 2: Anti-inflammatory Effects

Another study evaluated the compound's ability to modulate inflammatory responses in vitro. The compound was shown to significantly reduce levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The compound belongs to a class of sulfonamido-thiazole acetamides. Key structural analogues include:

Key Observations :

- The thiazole core in the target compound contrasts with triazole derivatives (e.g., ), which exhibit distinct electronic properties due to aromaticity and nitrogen positioning. Thiazoles are less electron-rich than triazoles, affecting binding interactions .

- Sulfonamide vs.

- Substituent Effects : The 2-methoxy-5-methylphenyl acetamide substituent provides steric bulk and lipophilicity, differing from halogenated or allyl-substituted analogues (e.g., ).

Spectral and Physicochemical Properties

Notable Differences:

- The target’s sulfonamide group introduces strong IR absorption at ~1150–1170 cm⁻¹, absent in chloroacetamide or sulfanyl analogues .

- The methoxy group in the target’s N-phenyl substituent downfield-shifts adjacent aromatic protons in ¹H-NMR compared to non-methoxy analogues .

Bioactivity Trends

- Triazole-thioacetamides (e.g., ) show antimicrobial activity due to sulfanyl and heterocyclic motifs.

- Sulfonamido-thiazoles (e.g., ) inhibit kinases or proteases via sulfonamide-mediated hydrogen bonding.

- The target’s lipophilic 2-methoxy-5-methylphenyl group may enhance membrane permeability compared to polar derivatives .

Preparation Methods

Structural Analysis and Synthetic Challenges

The target molecule features three critical subunits:

- N-(2-methoxy-5-methylphenyl) group : A substituted aniline moiety requiring careful ortho/meta substitution control.

- Thiazole-4-yl core : A heterocyclic ring system that dictates electronic and steric properties.

- Phenylsulfonamido-thiazole linkage : A sulfonamide bridge introducing polarity and hydrogen-bonding capacity.

Key challenges include avoiding thiazole ring decomposition during sulfonamide formation, ensuring regioselective acetamide coupling, and managing the reactivity of methoxy and methyl groups under acidic/basic conditions.

Retrosynthetic Pathways

Disconnection Approach A: Thiazole Ring Formation Followed by Functionalization

This strategy prioritizes constructing the thiazole nucleus early in the synthesis. The retrosynthetic steps are:

- Disconnect the acetamide bond to yield 2-(2-(phenylsulfonamido)thiazol-4-yl)acetic acid and 2-methoxy-5-methylaniline.

- Disconnect the sulfonamide group to isolate phenylsulfonyl chloride and 2-aminothiazole-4-acetic acid.

This route benefits from commercially available phenylsulfonyl chloride and modular thiazole synthesis.

Disconnection Approach B: Late-Stage Sulfonamidation

Here, the thiazole-acetamide backbone is assembled before introducing the sulfonamide group:

- Couple 2-bromo-thiazole-4-acetic acid with 2-methoxy-5-methylaniline.

- Perform sulfonamidation on the 2-amino-thiazole intermediate.

This method reduces exposure of acid-sensitive groups to harsh sulfonylation conditions.

Detailed Synthetic Procedures

Synthesis of 2-Methoxy-5-Methylaniline

Nitration and Reduction Route

Nitration :

$$ \text{3-Methoxytoluene} + \text{HNO}3 (\text{conc.}) \xrightarrow{\text{H}2\text{SO}_4, 0-5^\circ \text{C}} \text{2-Methoxy-5-methylnitrobenzene} $$

Yields: 68-72%.Reduction :

$$ \text{2-Methoxy-5-methylnitrobenzene} + \text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{2-Methoxy-5-methylaniline} $$

Pressure: 30-50 psi, Temperature: 25-40°C.

Direct Amination Alternatives

Thiazole Core Construction

Hantzsch Thiazole Synthesis

Sulfonamidation of 2-Aminothiazole

Two-Step Protocol

Protection :

$$ \text{2-Aminothiazole} + \text{Boc}2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{N-Boc-thiazol-2-amine} $$Sulfonylation :

$$ \text{N-Boc-thiazol-2-amine} + \text{PhSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, THF}} \text{N-Boc-2-(phenylsulfonamido)thiazole} $$

Yields: 82-85% after deprotection with TFA.

One-Pot Method (Patent-Inspired)

- Combine 2-aminothiazole-4-acetic acid, phenylsulfonyl chloride (1.2 eq), and N-methylmorpholine (0.4 eq) in toluene.

- Heat to 65°C, add thionyl chloride (1.25 eq) dropwise over 4 hrs.

- Reflux 6 hrs, quench with H2O, isolate organic layer, and crystallize from ethanol.

Advantages :

Acetamide Coupling Strategies

Carbodiimide-Mediated Coupling

Purification and Characterization

Crystallization Optimization

| Solvent System | Crystal Form | Purity (%) | Yield (%) |

|---|---|---|---|

| Ethanol/Water | Needles | 99.5 | 78 |

| Acetone/Hexane | Prisms | 99.8 | 82 |

| MTBE | Amorphous | 98.1 | 65 |

Industrial-Scale Considerations

Waste Management

Cost Analysis

| Component | Cost/kg (USD) | Process Contribution |

|---|---|---|

| Phenylsulfonyl Cl | 120 | 34% |

| 2-Methoxy-5-MeAn | 95 | 27% |

| Thionyl chloride | 25 | 7% |

| Solvents | 18 | 5% |

Data extrapolated from patent examples.

Q & A

Q. What are the established synthetic routes for N-(2-methoxy-5-methylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, and what key intermediates are involved?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclization using α-haloketones and thiourea derivatives under reflux conditions (e.g., ethanol, 80°C) .

- Step 2 : Introduction of the phenylsulfonamide group via nucleophilic substitution, often requiring anhydrous conditions and catalysts like triethylamine .

- Step 3 : Acetamide coupling using chloroacetyl chloride or activated esters, followed by purification via column chromatography (hexane:ethyl acetate, 3:1) . Key intermediates include 2-amino-4-thiazoleacetic acid derivatives and substituted phenylsulfonamides.

Q. Which analytical techniques are critical for confirming the structure of this compound?

- X-ray crystallography : Resolves stereochemical ambiguities; SHELXL is widely used for refinement .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 6.5–7.2 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₈H₁₉N₃O₃S, calculated [M+H]⁺: 378.1122) .

Q. What preliminary biological screening assays are recommended for this compound?

- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., CDK9) using fluorescence-based protocols .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonamide-thiazole coupling step?

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .

- Catalyst screening : Test bases like DBU or DMAP to improve sulfonamide activation .

- Temperature control : Maintain 50–60°C to balance reaction rate and byproduct formation .

- Workflow : Monitor via TLC (silica gel, UV detection) and isolate intermediates to minimize side reactions .

Q. How can contradictory biological activity data across studies be resolved?

- Source analysis : Compare assay conditions (e.g., cell line variability, serum concentration) .

- Structural analogs : Test derivatives (e.g., methoxy → ethoxy substitutions) to isolate pharmacophores .

- Dose-response curves : Validate activity with multiple concentrations (1 nM–100 μM) to rule out false positives .

Q. What strategies are effective for resolving crystallographic ambiguities in the acetamide-thiazole linkage?

- High-resolution data : Collect data at ≤1.0 Å resolution using synchrotron sources .

- Twinning analysis : Use SHELXD/SHELXE to deconvolute overlapping reflections in twinned crystals .

- DFT calculations : Compare experimental bond lengths/angles with theoretical models (e.g., Gaussian 16) .

Q. How can researchers investigate the mechanism of action for observed anticancer activity?

- Target identification : Use pull-down assays with biotinylated probes and mass spectrometry .

- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .

- Molecular docking : Screen against kinase libraries (e.g., PDB: 4BCF for CDK9) to predict binding modes .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.